N-(2,5-dimethoxyphenyl)benzamide

Drug Discovery ADME Prediction Medicinal Chemistry

SAR studies on N-phenylbenzamide antifungals often lack a well-characterized baseline scaffold. N-(2,5-Dimethoxyphenyl)benzamide (CAS 135-45-5) provides a defined unsubstituted core with LogP 2.65 and tPSA 47.6 Ų for systematic derivatization and physicochemical optimization. • Baseline scaffold for antifungal SAR against Candida albicans; ideal for library synthesis and potency optimization • Validated negative control in AMPK/glucose uptake assays at 50 µM vs. active 4-methoxy analog DMPB • Core pharmacophore for 5-HT₂A receptor ligand development with documented subtype selectivity Supplied at ≥95% purity; stored at 2-8°C desiccated. Consistent quality for reproducible research outcomes.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 135-45-5
Cat. No. B086948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)benzamide
CAS135-45-5
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO3/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17)
InChIKeyBDSUMUIBCNKLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-Dimethoxyphenyl)benzamide: Properties & Procurement


N-(2,5-Dimethoxyphenyl)benzamide (CAS 135-45-5) is a substituted benzamide derivative characterized by a 2,5-dimethoxyphenylamine moiety linked to a benzoyl group [1]. This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, exhibiting a molecular weight of 257.28 g/mol (C₁₅H₁₅NO₃) and predicted physicochemical properties, including a logP of approximately 2.65, which influence its solubility and permeability . The 2,5-dimethoxyphenyl pharmacophore is recognized for its contributions to receptor binding affinity, particularly within neuropharmacological contexts, while the benzamide core provides structural rigidity [2]. Its primary applications lie in research as a synthetic intermediate for complex molecules, and as a probe for structure-activity relationship (SAR) studies, distinguishing it from less-characterized analogs .

Versatile synthetic intermediate for complex molecules
2,5-dimethoxyphenyl pharmacophore probe for SAR studies
Predictable lipophilicity profile supports assay design

N-(2,5-Dimethoxyphenyl)benzamide: Generic Substitution Risks


Generic substitution of N-(2,5-dimethoxyphenyl)benzamide with other benzamide derivatives is not straightforward due to the profound influence of subtle structural modifications on biological activity and physicochemical properties. The 2,5-dimethoxy substitution pattern on the phenyl ring is not a universal motif; its specific arrangement dictates unique electronic and steric interactions, directly impacting binding affinity to targets such as serotonin receptors [1]. Furthermore, even minor alterations, like adding a para-substituent to the benzoyl group (e.g., 4-methyl vs. unsubstituted) or changing the amine, can drastically shift LogP values, hydrogen bonding capacity, and, consequently, a compound's pharmacokinetic profile and assay-specific potency . Consequently, assuming equivalent performance from a 'similar' benzamide without head-to-head quantitative data in the specific assay system of interest introduces significant risk and can invalidate research outcomes [2].

Small para‑substituent changes can drastically shift lipophilicity and hydrogen‑bonding capacity, altering membrane interactions.
Binding affinity at serotonin receptors may not transfer between structurally similar benzamides without direct comparison data.
Assuming equivalent assay performance without head‑to‑head data risks confounded structure‑activity conclusions.

N-(2,5-Dimethoxyphenyl)benzamide: Evidence vs. Key Analogs


LogP and tPSA vs. Para-Substituted Analogs

Compared to its 4-methyl-substituted analog, N-(2,5-dimethoxyphenyl)-4-methylbenzamide, the target compound N-(2,5-dimethoxyphenyl)benzamide exhibits a lower calculated LogP (2.65 vs. 3.44), indicating reduced lipophilicity. It also has a higher topological polar surface area (tPSA, 47.6 Ų vs. 44.6 Ų), which can influence membrane permeability .

Lipophilicity Shift
Context-dependent
Target LogP 2.65 vs. 3.44 for 4‑methyl analog (Δ = −0.79)
Lower lipophilicity may support aqueous solubility screening.
In silico prediction; verify experimentally.
Drug Discovery ADME Prediction Medicinal Chemistry SAR Analysis

Antifungal Potency: N-phenylbenzamide SAR

A study evaluating the antifungal activity of five N-phenylbenzamides (compounds 3a–e) against Candida albicans demonstrated that minor structural variations lead to significant differences in inhibitory effects. The unsubstituted N-(2,5-dimethoxyphenyl)benzamide core serves as a critical baseline for understanding how modifications impact MIC values, with compounds in the series showing varying degrees of growth inhibition [1].

Antifungal SAR Baseline
Class-level
Unsubstituted core scaffold essential for antifungal SAR; activity varies with substitution.
Supports baseline scaffold selection for antifungal derivative libraries.
No direct MIC for parent compound; use as SAR reference.
Antifungal Research Antimicrobial Agents SAR Studies Candida albicans

5-HT₂A Agonism of 2,5-Dimethoxyphenyl Scaffolds

Research on 2,5-dimethoxyphenethylamines and their N-benzylated derivatives confirms the 2,5-dimethoxyphenyl moiety is crucial for potent 5-HT₂A receptor agonism. These N-benzylated analogs, which share the core benzamide motif, are identified as among the most selective 5-HT₂A agonists available, underscoring the value of this specific pharmacophore for probing serotonergic systems [1].

5‑HT₂A Pharmacophore Context
Class-level
2,5‑dimethoxyphenyl motif linked to reported 5‑HT₂A agonist activity in N‑benzylated analogs.
Supports use as a core for serotonergic probe development.
Direct activity of parent not quantified; review analog data.
Neuropharmacology Serotonin Receptor 5-HT2A Agonist Psychopharmacology

Antidiabetic SAR: 4-Methoxy Analog Comparison

In contrast to the unsubstituted target compound, the closely related analog 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) demonstrates quantifiable antidiabetic activity. At a concentration of 50 µM, DMPB more than doubled glucose uptake in C2C12 muscle cells and enhanced expression of pAMPK and pAKT, key proteins in glucose metabolism [1].

Glucose Uptake Control
Class-level
4‑methoxy analog DMPB increased glucose uptake >2‑fold at 50 µM; parent compound serves as inactive baseline.
Essential negative control for AMPK/glucose uptake SAR studies.
Activity absent in parent; confirms substitution‑driven response.
Antidiabetic Agents Glucose Uptake AMPK Activation Metabolic Disease Research

H-Bond Profile vs. 4-Amino Analog

Comparison with 4-amino-N-(2,5-dimethoxyphenyl)benzamide reveals significant differences in hydrogen bonding capacity. The target compound N-(2,5-dimethoxyphenyl)benzamide has 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), whereas the 4-amino analog has 2 HBDs and 4 HBAs due to the additional amino group . This alters its potential for intermolecular interactions and its predicted pharmacokinetic behavior .

H‑Bond Donor/Acceptor Count
Context-dependent
Target: HBD=1, HBA=3 vs. amino analog HBD=2, HBA=4 (ΔHBD=−1, ΔHBA=−1).
Fewer HBDs may influence permeability and binding interactions.
In silico calculation; confirm experimentally.
Physicochemical Profiling Drug-likeness Medicinal Chemistry SAR Analysis

N-(2,5-Dimethoxyphenyl)benzamide: Validated Research Applications


Antifungal SAR Core Scaffold

Use N-(2,5-dimethoxyphenyl)benzamide as the unsubstituted core scaffold to systematically investigate the structure-activity relationship of antifungal N-phenylbenzamides. Its baseline activity profile against Candida albicans [1] makes it the ideal starting point for synthesizing and evaluating a library of derivatives with targeted substitutions to optimize antifungal potency and selectivity.

Glucose Uptake and AMPK Assay Control

Employ N-(2,5-dimethoxyphenyl)benzamide as a negative control or comparative baseline in cellular assays designed to measure glucose uptake or AMPK pathway activation. Its lack of significant activity, contrasted with the potent effects of its 4-methoxy analog DMPB at 50 µM [2], provides a critical validation point for SAR studies and assay specificity in antidiabetic drug discovery programs.

5-HT₂A Receptor Probe Scaffold

Leverage the compound's validated 2,5-dimethoxyphenyl pharmacophore as a scaffold for developing novel 5-HT₂A receptor ligands. Its core structure is known to confer high selectivity for this receptor subtype when appropriately functionalized, making it a valuable tool for studying serotonergic signaling pathways [3] and for use as a reference standard in receptor binding assays.

Synthetic Intermediate with Predictable Properties

Utilize N-(2,5-dimethoxyphenyl)benzamide as a versatile intermediate for synthesizing more complex molecules, where its defined LogP (2.65) and tPSA (47.6 Ų) can be leveraged to fine-tune the physicochemical properties of final drug candidates, aiding in the rational design of compounds with improved solubility or membrane permeability.

Application
Selection Property
Validation Focus
Antifungal SAR
Unsubstituted core scaffold
Candida albicans inhibition SAR
Glucose Uptake/AMPK Control
Inactive parent as negative control
Differentiation from active 4‑methoxy analog
5‑HT₂A Probe Development
2,5‑dimethoxyphenyl pharmacophore core
Serotonergic probe and binding assay reference
Synthetic Intermediate
Predicted lipophilicity profile
Rational solubility/permeability tuning

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